molecular formula C15H22N2O2 B1208950 Bis(4-isocyanatocyclohexyl)methane CAS No. 5124-30-1

Bis(4-isocyanatocyclohexyl)methane

Cat. No.: B1208950
CAS No.: 5124-30-1
M. Wt: 262.35 g/mol
InChI Key: KORSJDCBLAPZEQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Bis(4-isocyanatocyclohexyl)methane plays a crucial role in biochemical reactions, particularly in the formation of urethane linkages. It reacts with amines, alcohols, and water to form urea, urethane, and carbon dioxide, respectively . This compound interacts with various enzymes and proteins, including those involved in detoxification processes. For instance, it can react with glutathione, a tripeptide involved in cellular protection against oxidative stress, leading to the formation of glutathione conjugates . These interactions highlight the compound’s potential to modify protein function and cellular metabolism.

Cellular Effects

This compound has been shown to affect various cell types and cellular processes. It can induce cytotoxicity in respiratory epithelial cells, leading to cell death and inflammation . Additionally, this compound can alter cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation . Changes in gene expression have also been observed, with upregulation of genes associated with stress responses and downregulation of genes involved in cell proliferation . These effects underscore the compound’s potential to disrupt normal cellular function and contribute to adverse health outcomes.

Molecular Mechanism

The molecular mechanism of this compound involves its high reactivity with nucleophilic groups in biomolecules. It can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or activation . For example, it can inhibit cytochrome c oxidase, a key enzyme in the mitochondrial electron transport chain, by binding to its active site . This inhibition disrupts cellular respiration and energy production, contributing to the compound’s cytotoxic effects. Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), further damaging cellular components .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard conditions but can slowly polymerize when exposed to heat or moisture . Long-term exposure to this compound has been associated with chronic respiratory issues and persistent inflammation in in vitro and in vivo studies . These findings suggest that the compound’s effects can accumulate over time, leading to prolonged adverse health effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild irritation and sensitization, while higher doses can lead to severe toxicity and organ damage . For instance, inhalation of high concentrations of this compound has been shown to cause pulmonary edema and respiratory distress in rats . These dose-dependent effects highlight the importance of understanding the compound’s toxicity thresholds to ensure safe handling and use.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its detoxification and excretion. The compound is metabolized by enzymes such as cytochrome P450 and glutathione S-transferase, leading to the formation of water-soluble metabolites that can be excreted in the urine . These metabolic processes help to reduce the compound’s toxicity and facilitate its elimination from the body. The formation of reactive intermediates during metabolism can also contribute to cellular damage and toxicity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can bind to transport proteins such as albumin, which facilitates its distribution throughout the body . The compound’s lipophilic nature allows it to accumulate in fatty tissues, where it can persist for extended periods . This distribution pattern can influence the compound’s overall toxicity and long-term effects on health.

Subcellular Localization

This compound is primarily localized in the cytoplasm and mitochondria of cells. Its presence in the mitochondria is particularly significant, as it can directly affect mitochondrial function and energy production . The compound can also interact with nuclear proteins, potentially influencing gene expression and cellular responses to stress . These subcellular localizations highlight the compound’s ability to impact multiple cellular compartments and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(4-isocyanatocyclohexyl)methane is synthesized through the phosgenation of bis(4-aminocyclohexyl)methane. The reaction involves the use of phosgene (COCl2) as a reagent, which reacts with bis(4-aminocyclohexyl)methane in the presence of a solvent such as toluene or chlorobenzene. The reaction is typically carried out at temperatures ranging from 50°C to 100°C .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of bis(4-aminocyclohexyl)methane and phosgene into a reactor, where the reaction takes place under controlled conditions. The product is then purified through distillation or crystallization to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

Bis(4-isocyanatocyclohexyl)methane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-isocyanatocyclohexyl)methane is unique due to its cycloaliphatic structure, which imparts superior mechanical properties and resistance to yellowing compared to aromatic diisocyanates. This makes it particularly suitable for applications requiring high-performance materials with long-term stability .

Properties

IUPAC Name

1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane
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InChI

InChI=1S/C15H22N2O2/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19/h12-15H,1-9H2
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InChI Key

KORSJDCBLAPZEQ-UHFFFAOYSA-N
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Canonical SMILES

C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O
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Molecular Formula

C15H22N2O2
Record name 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE)
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Related CAS

156515-75-2, 62948-28-1
Record name Cyclohexane, 1,1′-methylenebis[4-isocyanato-, trimer
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Record name Dicyclohexylmethane diisocyanate homopolymer
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DSSTOX Substance ID

DTXSID3027588, DTXSID30891145
Record name 1,1-Methylenebis(4-isocyanatocyclohexane)
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Record name (trans,trans)-1,1'-Methylenebis[4-isocyanatocyclohexane]
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Molecular Weight

262.35 g/mol
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Physical Description

1,1-methylene bis(4-isocyanatocyclohexane) is a clear, colorless to light-yellow liquid. (NIOSH, 2022), Liquid, Clear, colorless to light-yellow liquid; [NIOSH], Clear, colorless to light-yellow liquid.
Record name 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE)
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Flash Point

greater than 395 °F (NIOSH, 2023), >395 °F
Record name 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE)
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Solubility

Reacts with water (NIOSH, 2023), Soluble in acetone, Reacts
Record name 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE)
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Record name METHYLENE BIS(4-CYCLOHEXYLISOCYANATE)
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Density

1.07 at 77 °F (NIOSH, 2023) - Denser than water; will sink, 1.066 g/cu cm, 1.07 at 77 °F, (77 °F): 1.07
Record name 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE)
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Record name METHYLENE BIS(4-CYCLOHEXYLISOCYANATE)
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Vapor Pressure

0.001 mmHg at 77 °F (NIOSH, 2023), 0.0000233 [mmHg], VP: 0.001 mm Hg at 25 °C, 0.001 mmHg at 77 °F, (77 °F): 0.001 mmHg
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Record name Dicyclohexylmethane 4,4'-diisocyanate
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Mechanism of Action

Skin sensitization with chemical allergens is associated with the activation and proliferation of lymphocytes in lymph nodes draining the site of exposure. As lymphocyte activation is regulated by the action of cytokines, /the authors have/ investigated the nature and kinetics of cytokine production by draining lymph node cells (LNC) from mice, following their primary exposure to chemical allergens. Both interleukin-1 (IL-1) and IL-6 were induced in a biphasic manner following primary exposure of mice to oxazolone or to dicyclohexylmethane-4,4'-diisocyanate (HMDI). ...Increased IL-4 production was observed only when LNC were prepared 96 hr following sensitization. Despite vigorous lymphocyte proliferation there was no evidence for IL-2 production by draining LNC.
Record name METHYLENE BIS(4-CYCLOHEXYLISOCYANATE)
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Color/Form

Clear, colorless to light-yellow liquid

CAS No.

5124-30-1, 13622-90-7, 17901-48-3, 18937-00-3, 28605-81-4
Record name 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE)
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Record name 4,4'-DIISOCYANATODICYCLOHEXYLMETHANE, TRANS,TRANS-
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Record name 4,4'-DIISOCYANATODICYCLOHEXYLMETHANE, CIS,CIS-
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Record name METHYLENE BIS(4-CYCLOHEXYLISOCYANATE)
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Melting Point

less than 14 °F (NIOSH, 2023), <14 °F
Record name 1,1-METHYLENE BIS(4-ISOCYANATOCYCLOHEXANE)
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Record name METHYLENE BIS(4-CYCLOHEXYLISOCYANATE)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Methylene bis(4-cyclohexylisocyanate)
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

A cationic poly(urethane-urea) lacquer was prepared as follows: 400 parts by weight of a 1000 molecular weight poly(1,4-butanediol adipate) was charged to a suitable reaction vessel along with 85.7 parts by weight of methyl diethanolamine, 0.44 parts by weight of dibutyltin dilaurate urethane-forming catalyst, 3.88 parts by weight of N-methyl pyrrolidone solvent and 419 parts by weight of HYLENE W. The reaction mixture was heated to 95° C. under a nitrogen atmosphere for a 41/2 hour period. The reaction mixture was then cooled to room temperature and the NCO-polymer which was formed was quaternized with 100.8 parts by weight of dimethyl sulfate. The quaternizing agent was added to the reaction mixture in a dropwise fashion. After quaternizing the NCO-containing polymer, it was thinned by combining it with 280 parts by weight of N-methyl pyrrolidone. The thinned NCO-containing polymer was dispersed and chain extended by charging it to a solution of 24 parts by weight of hydrazine hydrate dissolved in 1245 parts by weight of deionized water. The mixture dispersed very well, increasing in viscosity halfway through addition such that an additional 2500 parts by weight of water were added during the addition to reduce the viscosity. The final dispersion had a solids content of 19.8 percent, a pH of 6.75, a Brookfield viscosity at 23° C. (1000 rpm's) of 4200 centipoises. The resin was essentially free of NCO groups as determined by an infrared scan.
[Compound]
Name
poly(1,4-butanediol adipate)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dibutyltin dilaurate urethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

1.57 moles toluene diisocyanate of 80% 2,4- and 20% 2,6- isomers; urethane content 14.7%; NCO 0.05%; Inh. V. 1.69
Quantity
1.57 mol
Type
reactant
Reaction Step One
[Compound]
Name
2,4-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2,6- isomers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Bis(4-isocyanatocyclohexyl)methane
Reactant of Route 2
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Bis(4-isocyanatocyclohexyl)methane
Reactant of Route 3
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Bis(4-isocyanatocyclohexyl)methane
Reactant of Route 4
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Reactant of Route 4
Bis(4-isocyanatocyclohexyl)methane
Reactant of Route 5
Reactant of Route 5
Bis(4-isocyanatocyclohexyl)methane
Reactant of Route 6
Bis(4-isocyanatocyclohexyl)methane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.